molecular formula C6H10N2O B2766210 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol CAS No. 37599-44-3

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol

Cat. No.: B2766210
CAS No.: 37599-44-3
M. Wt: 126.159
InChI Key: DLZOVKXVVBTQQB-UHFFFAOYSA-N
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Description

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is a heterocyclic compound with a pyrazole ring structure. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of both a methyl group and a hydroxyethyl group on the pyrazole ring makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of a suitable aldehyde with a hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure consistent product quality and yield. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The pyrazole ring can be reduced under specific conditions.

    Substitution: The methyl and hydroxyethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone or aldehyde, while substitution reactions can introduce various functional groups onto the pyrazole ring.

Scientific Research Applications

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazolin-5-one: Another pyrazole derivative with different substituents.

    4-Hydroxy-2-methyl-2H-pyrazole: A pyrazole compound with a hydroxy group at a different position.

    1,3-Dimethyl-5-pyrazolone: A pyrazole derivative with two methyl groups.

Uniqueness

1-(5-Methyl-1H-pyrazol-3-yl)ethan-1-ol is unique due to the specific positioning of its methyl and hydroxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

1-(5-methyl-1H-pyrazol-3-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O/c1-4-3-6(5(2)9)8-7-4/h3,5,9H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZOVKXVVBTQQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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